![molecular formula C14H14N2O2 B12010633 1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one CAS No. 62615-15-0](/img/structure/B12010633.png)
1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 . It is known for its unique structure, which includes both a methylamino group and a pyridinyl group, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone involves several steps. One common synthetic route includes the reaction of 2-acetylpyridine with 2-methylaminobenzaldehyde under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methylamino group, using reagents like alkyl halides or acyl chlorides. These reactions can lead to the formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone can be compared with other similar compounds, such as:
2-Acetylpyridine: This compound shares the pyridinyl group but lacks the methylamino group, making it less versatile in certain reactions.
Methyl 2-pyridyl ketone: Similar in structure but with different functional groups, leading to different chemical properties and applications.
2-Acetopyridine: Another related compound with a simpler structure, used in different contexts compared to 1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone.
The uniqueness of 1-[2-(methylamino)phenyl]-2-(1-oxido-2-pyridinyl)ethanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
62615-15-0 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-[2-(methylamino)phenyl]-2-(1-oxidopyridin-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C14H14N2O2/c1-15-13-8-3-2-7-12(13)14(17)10-11-6-4-5-9-16(11)18/h2-9,15H,10H2,1H3 |
InChI Key |
SKYFINPSVQBCDR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)CC2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010555.png)

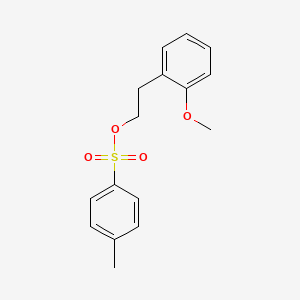


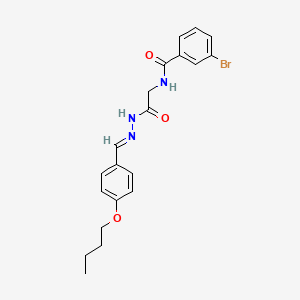
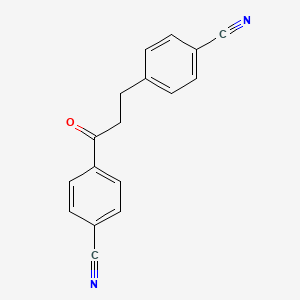
![2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole](/img/structure/B12010594.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010597.png)
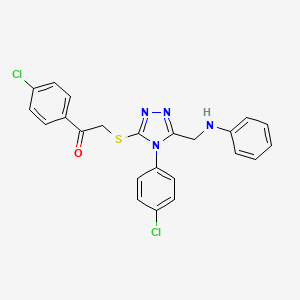
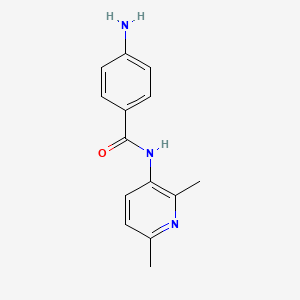
![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010617.png)

